molecular formula C12H12N2O2 B13123784 2-(Benzyloxy)-5-methylpyrimidin-4(1H)-one

2-(Benzyloxy)-5-methylpyrimidin-4(1H)-one

Cat. No.: B13123784
M. Wt: 216.24 g/mol
InChI Key: JMQYEYDLVSAHHT-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-methylpyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are integral to many biologically active compounds, including nucleic acids. This compound is characterized by a benzyloxy group at the 2-position and a methyl group at the 5-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-methylpyrimidin-4(1H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-methylpyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form amines or alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyloxy group.

Major Products

    Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.

    Reduction: Reduction of the pyrimidine ring can yield 2-(benzyloxy)-5-methylpyrimidine-4-amine.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-5-methylpyrimidin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways that regulate cell growth, apoptosis, and other vital functions.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-5-bromopyrimidine: A precursor in the synthesis of 2-(Benzyloxy)-5-methylpyrimidin-4(1H)-one.

    2-(Benzyloxy)-5-chloropyrimidine: Another derivative with similar structural features.

    2-(Benzyloxy)-5-fluoropyrimidine: A fluorinated analog with potential differences in reactivity and biological activity.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

5-methyl-2-phenylmethoxy-1H-pyrimidin-6-one

InChI

InChI=1S/C12H12N2O2/c1-9-7-13-12(14-11(9)15)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15)

InChI Key

JMQYEYDLVSAHHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(NC1=O)OCC2=CC=CC=C2

Origin of Product

United States

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